molecular formula C5H6ClN3S B2430398 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride CAS No. 280781-74-0

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride

Cat. No.: B2430398
CAS No.: 280781-74-0
M. Wt: 175.63
InChI Key: GADKCBBWERTBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various applications .


Synthesis Analysis

The synthesis of a compound involves the processes used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Moriarty et al. (1992) described a one-pot synthesis method for 4-substituted 2-amino or 2-(arylamino) thiazoles, which may include compounds similar to 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride, demonstrating its relevance in chemical synthesis processes (Moriarty et al., 1992).
    • Okamoto et al. (1980) explored the ring transformation of related compounds, highlighting the chemical versatility and potential applications of these molecules in synthetic chemistry (Okamoto et al., 1980).
  • Development of Novel Compounds :

    • Seck et al. (2009) conducted a study on the synthesis of substituted selenolo[3,2-d][1,2,3]triazines and [1,3]selenazolo[4,5-d][1,2,3]triazines, suggesting the potential of this compound in the creation of new molecular structures (Seck et al., 2009).
  • Cytotoxicity and Biological Activity :

    • Mohareb et al. (2017) evaluated the cytotoxicity of thiazole derivatives obtained from similar compounds against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry and oncology research (Mohareb et al., 2017).
  • Fluorometric Applications :

    • Okamoto et al. (1980) utilized 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride, a compound similar to this compound, for the fluorometric determination of hydrogen peroxide, indicating its use in analytical chemistry (Okamoto et al., 1980).
  • Antimicrobial Studies :

    • Poor Heravi et al. (2020) synthesized novel compounds using related thiazole carbonitriles and tested them for antimicrobial activity, suggesting the utility of these compounds in microbiology and pharmaceutical research (Poor Heravi et al., 2020).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound exerts its effect at the molecular level. This is particularly relevant for drugs .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves identifying current gaps in knowledge about the compound and proposing future research directions. This could involve new synthetic methods, potential applications, or studies to better understand the compound’s properties .

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S.ClH/c6-1-4-3-9-5(2-7)8-4;/h3H,2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADKCBBWERTBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Boc-2-aminomethylthiazole-4-carboxamide (75.0 g, 0.29 mol) was suspended in 524 ml of methylene chloride and, at from −5 to 0° C., admixed with triethylamine (78.9 g, 0.78 mol) and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for another 1 h and then allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic hydrochloric acid were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off, washed with methylene chloride and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of an HPLC purity of 99.4 area %, which corresponds to a yield over these two steps of 94.3%.
Name
Boc-2-aminomethylthiazole-4-carboxamide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
79.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1190 mL
Type
reactant
Reaction Step Four
Quantity
524 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

75.0 g (0.29 mol) of BOC-protected thiazolecarboxamide (VI) were suspended in 524 ml of dichloromethane and, at from −5° to 0° C., admixed with 78.9 g (0.78 mol) of triethylamine and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for one hour and allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic HCl were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off. It was washed with dichloromethane and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of a purity by HPLC of 99.4 area %, which corresponds to a yield of 94.3% for these two steps.
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
79.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1190 mL
Type
reactant
Reaction Step Four
Quantity
524 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.